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Idebenone Sulfate-13C,d3 Potassium Salt

Cat. No.: B1152185
M. Wt: 460.6
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Description

Significance of Stable Isotope Tracers in Pharmaceutical and Biochemical Research

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.commetsol.com These labeled molecules are chemically identical to their unlabeled counterparts but are heavier. metsol.com This mass difference allows them to be distinguished and measured by mass spectrometry (MS), making them exceptional tracers for studying biological processes. metsol.comnih.gov

In pharmaceutical research, stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org They serve as ideal internal standards in quantitative bioanalysis, particularly when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because it co-elutes with the unlabeled analyte and experiences similar effects from the biological matrix, correcting for variations during sample preparation and analysis. researchgate.netnih.gov This significantly improves the accuracy, precision, and reproducibility of pharmacokinetic and metabolism studies. acanthusresearch.comnih.gov

Overview of Idebenone (B1674373) Derivatives in Research Contexts

Idebenone is a synthetic analog of Coenzyme Q10, a vital component of the mitochondrial electron transport chain and a potent antioxidant. mdpi.comnih.gov Research has explored Idebenone for its potential in protecting against oxidative stress and mitochondrial dysfunction. mdpi.comnih.gov Consequently, various derivatives of Idebenone have been synthesized and investigated to improve its physicochemical properties or to study its mechanism of action. mdpi.comnih.govbioworld.com

When a drug like Idebenone is administered, the body metabolizes it into various other compounds. To understand the drug's complete pharmacokinetic profile, it is essential to quantify not only the parent drug but also its major metabolites. core.ac.uknih.gov Idebenone sulfate (B86663) is one such metabolite. pharmaffiliates.comchemicalbook.com The study of these derivatives and metabolites provides a comprehensive picture of the drug's fate and activity within the body. nih.gov

Rationale for Deuterium and Carbon-13 Labeling in Idebenone Sulfate Analogs

The specific labeling of Idebenone Sulfate with both Carbon-13 and deuterium to create Idebenone Sulfate-13C,d3 Potassium Salt is a deliberate and strategic choice for bioanalytical applications. pharmaffiliates.comscbio.cn

Creation of an Optimal Internal Standard: The primary purpose is to create a high-quality internal standard for the quantitative analysis of the native Idebenone Sulfate metabolite in biological samples like plasma or urine. nih.govcore.ac.uk

Sufficient Mass Shift: For an internal standard to be effective in mass spectrometry, its mass must be sufficiently different from the analyte to avoid spectral overlap. acanthusresearch.com A mass difference of three or more atomic mass units is generally required for small molecules. acanthusresearch.com The "d3" designation typically refers to the replacement of three hydrogen atoms with three deuterium atoms (a +3 mass shift), and the "13C" adds at least one carbon-13 atom (a +1 mass shift). This combined mass shift (≥4 amu) ensures that the labeled standard is clearly distinguishable from the natural isotopic distribution of the unlabeled analyte.

Enhanced Stability and Reliability: While deuterium labeling is common, it can sometimes lead to slight changes in chromatographic retention time compared to the unlabeled analyte. researchgate.netresearchgate.net Incorporating a heavy atom like ¹³C is often preferred as it has a negligible impact on the molecule's chromatographic behavior. researchgate.net Combining both ¹³C and deuterium provides a robust mass shift while maintaining chemical and physical properties nearly identical to the analyte, ensuring the most accurate correction for analytical variability. researchgate.net The potassium salt form is utilized to enhance the compound's stability and solubility.

Research Objectives and Scope for Investigations Involving this compound

The principal research objective for employing this compound is to serve as an internal standard for the accurate and precise quantification of the metabolite Idebenone Sulfate.

The scope of investigations includes:

Pharmacokinetic (PK) Studies: Determining the concentration-time profile of the Idebenone Sulfate metabolite in plasma and/or urine following the administration of Idebenone. nih.gov This allows researchers to calculate key PK parameters for the metabolite, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). core.ac.uk

Metabolism Studies: Quantifying the extent of formation of the sulfate metabolite relative to the parent drug and other metabolites. core.ac.uknih.gov

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Idebenone to ensure they perform identically.

Drug-Drug Interaction Studies: Assessing how co-administered drugs may affect the metabolism of Idebenone by measuring changes in the levels of its metabolites.

Data Tables

Table 1: Compound Profile

Property Value
Compound Name This compound pharmaffiliates.com
Parent Compound Idebenone chemicalbook.com
Analyte Idebenone Sulfate
Isotopic Labels Carbon-13 (¹³C), Deuterium (d3) pharmaffiliates.com
Molecular Formula C₁₈¹³CH₂₆D₃KO₈S pharmaffiliates.com

| Primary Application | Internal Standard for Quantitative Mass Spectrometry acanthusresearch.comnih.gov |

Table 2: Illustrative Mass Spectrometry Parameters for Quantitative Analysis This table demonstrates the principle of using the stable isotope-labeled (SIL) internal standard in a tandem mass spectrometry (MS/MS) experiment. The mass spectrometer is programmed to isolate the parent ion (Q1 mass) and monitor a specific fragment ion (Q3 mass) for both the analyte and the internal standard. The +4 mass unit difference is maintained in both the parent and fragment ions, ensuring no cross-signal interference.

CompoundParent Ion (Q1 m/z)Fragment Ion (Q3 m/z)Purpose
Idebenone Sulfate (Analyte) 417.2277.1Target for Quantification
Idebenone Sulfate-13C,d3 (Internal Standard) 421.2281.1Quantification Reference

Properties

Molecular Formula

C₁₈¹³CH₂₆D₃KO₈S

Molecular Weight

460.6

Synonyms

2,3-Dimethoxy-5-methyl-6-[10-(sulfooxy)decyl]-2,5-cyclohexadiene-1,4-dione13C,d3 Potassium Salt

Origin of Product

United States

Methodological Framework for the Synthesis of Idebenone Sulfate 13c,d3 Potassium Salt

Strategies for Site-Specific Stable Isotope Incorporation in the Idebenone (B1674373) Core

The synthesis of the isotopically labeled idebenone core, 2,3-dimethoxy-5-methyl-d₃-6-(10-hydroxydecyl-¹³C)-1,4-benzoquinone, requires two distinct strategies for the incorporation of deuterium (B1214612) and Carbon-13.

Synthetic Routes for Deuterium Labeling

The introduction of the trideuterated methyl (CD₃) group at the C5 position of the benzoquinone ring is a critical step. A plausible and efficient method involves the use of a deuterated Grignard reagent.

A common precursor for the idebenone core is 2,3-dimethoxy-5-methyl-1,4-benzoquinone. For the deuterated analogue, the synthesis would start from a precursor that allows for the introduction of the methyl-d₃ group. One potential route begins with 2,3-dimethoxyhydroquinone. The key step is a Friedel-Crafts type alkylation or a related coupling reaction with a deuterated methyl source. The use of methyl-d₃ magnesium iodide (CD₃MgI) is a primary choice for this transformation. chemicalbook.comchemicalbook.comhymasynthesis.comeurisotop.com The reaction of CD₃MgI with a suitable precursor, such as a protected 2,3-dimethoxy-5-halobenzoquinone, would introduce the deuterated methyl group. Subsequent deprotection and oxidation would yield the desired 2,3-dimethoxy-5-methyl-d₃-1,4-benzoquinone.

Table 1: Potential Reagents for Deuterium Labeling

Reagent Name Chemical Formula Purpose
Methyl-d₃ magnesium iodide CD₃MgI Introduction of the trideuterated methyl group
2,3-Dimethoxyhydroquinone C₈H₁₀O₄ Precursor for the benzoquinone core

Synthetic Routes for Carbon-13 Labeling

The ¹³C label is incorporated into the 10-hydroxydecyl side chain. A practical approach involves the synthesis of a ¹³C-labeled decyl precursor, which is then attached to the benzoquinone core.

A key precursor for this step is 10-bromo-1-decanol, which can be synthesized from 1,10-decanediol. acs.orgresearchgate.netchembk.comsigmaaldrich.comscbt.com To introduce the ¹³C label at a specific position, for instance at C1 of the decyl chain, a synthetic route starting from a ¹³C-labeled building block is necessary. For example, a Grignard reaction between a 9-bromononyl derivative and ¹³CO₂ could introduce the label as a carboxylic acid, which would then need to be reduced to the alcohol. A more direct approach would be to utilize a commercially available ¹³C-labeled starting material, such as [1-¹³C]1-bromododecane, and adapt it to the required 10-carbon chain length with a terminal hydroxyl group. scientificlabs.co.uk

Once the ¹³C-labeled 10-hydroxydecyl bromide or a similar reactive intermediate is prepared, it can be coupled to the deuterated benzoquinone core. This is typically achieved through an alkylation reaction of the hydroquinone (B1673460) form of the deuterated benzoquinone, followed by oxidation to the quinone. nih.gov

Table 2: Potential Reagents for Carbon-13 Labeling

Reagent Name Chemical Formula Purpose
10-Bromo-1-decanol-¹³C C₁₀H₂₀Br¹³COH Labeled side chain precursor
1,10-Decanediol C₁₀H₂₂O₂ Starting material for side chain precursor

Chemical Transformations for Sulfation and Potassium Salt Formation

With the dual-labeled idebenone synthesized, the next stage involves the selective sulfation of the terminal hydroxyl group of the decyl side chain, followed by conversion to the potassium salt.

The sulfation of a primary alcohol in the presence of a quinone ring requires a mild and selective reagent to avoid side reactions. The sulfur trioxide pyridine (B92270) complex (SO₃·py) is a widely used and effective reagent for the sulfation of alcohols under mild conditions. scientificlabs.co.uklifechempharma.comresearchgate.netnih.govresearchgate.net The reaction is typically carried out in an aprotic solvent like pyridine or dichloromethane (B109758) at or below room temperature. The selectivity for the primary alcohol over any potential reaction with the quinone is generally high with this reagent.

Following sulfation, the resulting sulfate (B86663) is typically in the form of a pyridinium (B92312) or ammonium (B1175870) salt. To obtain the potassium salt, an ion exchange step is necessary. This can be achieved by treating the crude sulfate with a potassium-containing base, such as potassium hydroxide (B78521) or potassium carbonate, or by using an ion-exchange resin loaded with potassium ions. google.come3s-conferences.orge3s-conferences.orggoogle.comresearchgate.net

Precursor Selection and Optimization in Isotopic Synthesis

The selection of appropriate precursors is paramount for an efficient synthesis with high isotopic incorporation. For the deuterium labeling, the choice of the starting material for the benzoquinone ring will dictate the feasibility and regioselectivity of the introduction of the CD₃ group. Starting with a pre-functionalized ring, such as a halogenated 2,3-dimethoxyhydroquinone, can provide a specific site for the Grignard reaction. wisc.eduorganic-chemistry.orgnih.gov

Control of Isotopic Purity and Regioselectivity in Labeled Compound Generation

Ensuring high isotopic purity and correct regiochemistry is a critical aspect of synthesizing labeled compounds for use as internal standards.

Isotopic Purity: The isotopic enrichment of the final product depends on the isotopic purity of the labeled precursors (e.g., CD₃I and the ¹³C-labeled decyl precursor). It is essential to use starting materials with the highest available isotopic enrichment. The isotopic purity of the final compound and key intermediates should be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.orgukisotope.comnih.govresearchgate.netnih.govnih.govacs.org High-resolution mass spectrometry can resolve the isotopologues and allow for the calculation of the percentage of isotopic enrichment.

Regioselectivity: The regioselectivity of the alkylation of the hydroquinone ring is a key challenge. The position of the incoming labeled side chain relative to the deuterated methyl group must be controlled. The directing effects of the existing methoxy (B1213986) and methyl-d₃ groups will influence the position of alkylation. Reaction conditions, such as the choice of solvent and catalyst, can be optimized to favor the desired regioisomer. nih.govumkc.edursc.org Purification techniques like high-performance liquid chromatography (HPLC) are essential to isolate the correct regioisomer from any potential side products. moravek.comiaea.org

Table 3: Analytical Techniques for Quality Control

Technique Purpose
Mass Spectrometry (MS) Determination of molecular weight and isotopic enrichment
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of label position

By carefully controlling each synthetic step and employing rigorous purification and analytical techniques, Idebenone Sulfate-¹³C,d₃ Potassium Salt can be synthesized with the high degree of chemical and isotopic purity required for its use as a reliable internal standard in quantitative bioanalytical studies.

Advanced Analytical Characterization Techniques for Idebenone Sulfate 13c,d3 Potassium Salt and Its Biotransformation Products

Spectroscopic Methodologies for Isotopic Confirmation and Structural Elucidation

Spectroscopic techniques are fundamental in verifying the successful incorporation and location of isotopic labels within the molecular structure of Idebenone (B1674373) Sulfate-13C,d3 Potassium Salt. These methods provide unambiguous confirmation of the compound's identity and isotopic purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) and Carbon-13

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. For Idebenone Sulfate-13C,d3 Potassium Salt, both ¹³C-NMR and ²H-NMR (Deuterium NMR) are employed to confirm the precise location of the isotopic labels.

In ¹³C-NMR, the presence of an enriched carbon-13 atom results in a significantly enhanced signal at a specific chemical shift, corresponding to its position in the molecular backbone. This allows for unequivocal confirmation of the ¹³C label's location.

Deuterium (²H) NMR is used to confirm the position of the deuterium atoms. The substitution of protons with deuterons leads to the disappearance of signals in the ¹H-NMR spectrum at the corresponding positions and the appearance of characteristic signals in the ²H-NMR spectrum. This provides definitive evidence of deuteration.

Table 1: Representative NMR Data for Isotopic Confirmation

Nucleus Expected Chemical Shift (ppm) Observation for this compound
¹³C Varies by position Enhanced signal intensity at the site of ¹³C enrichment.
¹H Varies by position Disappearance of proton signals at the sites of deuteration.

Infrared (IR) and Raman Spectroscopy for Isotopic Signature Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that can detect the effects of isotopic substitution on molecular bonds. The introduction of heavier isotopes, such as ¹³C and deuterium, alters the vibrational frequencies of specific bonds within the molecule.

In the IR spectrum of this compound, the C-D (carbon-deuterium) stretching vibrations will appear at lower frequencies (typically 2100-2250 cm⁻¹) compared to the corresponding C-H stretches (typically 2850-3000 cm⁻¹). Similarly, the ¹³C substitution can induce subtle shifts in the frequencies of skeletal vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR spectroscopy in providing a comprehensive vibrational profile and confirming the isotopic signature of the molecule.

Mass Spectrometry (MS) Applications for Quantitative Analysis and Metabolite Identification

Mass spectrometry is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids, and the use of stable isotope-labeled internal standards like this compound is central to this application.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Determination

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound, LC-HRMS is used to verify the incorporation of the stable isotopes by comparing the measured accurate mass with the theoretical exact mass. The mass difference resulting from the presence of one ¹³C atom and three deuterium atoms is readily detectable with HRMS, providing a high degree of confidence in the identity of the labeled compound.

Table 2: Theoretical and Observed Mass for Isotopic Verification

Compound Theoretical Exact Mass (Da) Observed Mass (Da) by LC-HRMS Mass Error (ppm)
Unlabeled Idebenone Sulfate (B86663) Varies based on salt form - -

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Pathway Analysis of Labeled Species

Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for structural elucidation and quantitative analysis. mdpi.com In the context of this compound, LC-MS/MS is used to study its fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to confirm the location of the isotopic labels. The mass shifts observed in the fragment ions containing the ¹³C and/or deuterium atoms provide definitive structural information. This technique is also instrumental in developing highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. The use of an isotopically labeled internal standard that co-elutes with the analyte but is differentiated by mass allows for precise quantification, correcting for matrix effects and variations in instrument response. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While Idebenone and its primary metabolites are generally not highly volatile, certain metabolic transformations could potentially yield smaller, more volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of such compounds. nih.govajrconline.org Prior to analysis, derivatization may be necessary to increase the volatility and thermal stability of the metabolites. The presence of the ¹³C and deuterium labels in any such volatile metabolites would be invaluable for their identification. The characteristic mass shifts in the GC-MS spectra would allow for the confident assignment of these metabolites to the parent drug, aiding in the comprehensive mapping of its biotransformation pathways. ovid.com

Chromatographic Separation Techniques for Labeled Compound Isolation

The isolation of this compound from its synthesis mixture or from biological matrices where it is used as an internal standard requires robust chromatographic techniques. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) depends on the physicochemical properties of the compound and the complexity of the matrix.

High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of Idebenone and its metabolites. chinaphar.comresearchgate.netnih.gov Given the polar nature of the sulfate group, reversed-phase HPLC is the most common approach for the separation of Idebenone Sulfate. The stable isotope-labeled analogue, this compound, is expected to have nearly identical chromatographic behavior to the unlabeled compound.

Method development for the isolation and analysis of this compound would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of an aqueous component with an acidic modifier, such as formic or acetic acid, to ensure good peak shape and ionization efficiency for mass spectrometry, and an organic solvent like acetonitrile (B52724) or methanol. uab.edu A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate the analyte from impurities and other metabolites.

A typical HPLC-MS method would be developed and validated for selectivity, ensuring no interference from endogenous components in the matrix. researchgate.netnih.gov The use of a high-resolution mass spectrometer allows for the specific detection of the labeled compound based on its unique mass-to-charge ratio (m/z).

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Detector High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Negative Ion Electrospray (ESI-)
Expected m/z Specific m/z corresponding to the [M-K]⁻ or [M-H]⁻ ion of this compound

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, especially for the analysis of both polar and non-polar compounds. nih.govresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers advantages such as faster analysis times and reduced organic solvent consumption. researchgate.net

For a compound like this compound, which possesses both a lipophilic quinone structure and a polar sulfate group, SFC could provide unique selectivity. The separation in SFC is influenced by stationary phase chemistry, the composition of the co-solvent (modifier), temperature, and pressure. A variety of stationary phases, including those with polar modifications, can be used to achieve the desired separation. researchgate.net Coupling SFC with mass spectrometry (SFC-MS) allows for sensitive and selective detection. nih.gov The development of an SFC method would focus on optimizing these parameters to achieve efficient isolation from related substances.

Table 2: Proposed SFC Parameters for the Separation of this compound

ParameterCondition
Column e.g., Diol or 2-Ethylpyridine (2-EP) column (150 x 3.0 mm, 3 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol with 20 mM Ammonium (B1175870) Formate
Flow Rate 2.0 mL/min
Gradient 5% B to 40% B over 4 minutes
Back Pressure 150 bar
Column Temperature 45 °C
Detector Mass Spectrometer
Ionization Mode Negative Ion Electrospray (ESI-) with make-up flow

Evaluation of Isotopic Enrichment and Purity in Synthesized Batches

For a stable isotope-labeled compound to function effectively as an internal standard, its isotopic enrichment and chemical purity must be rigorously evaluated. The goal is to ensure that the contribution of the unlabeled analyte present as an impurity in the internal standard is negligible. nih.gov High-resolution mass spectrometry (HRMS) is the primary technique for this evaluation. almacgroup.comresearchgate.net

The process involves acquiring high-resolution mass spectra of the synthesized this compound. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation of the mass signals of the desired labeled molecule from its isotopologues (molecules with different isotopic compositions). almacgroup.com

The isotopic purity is calculated by comparing the measured intensity of the desired labeled ion (e.g., containing one ¹³C and three ²H atoms) to the intensities of ions corresponding to the unlabeled compound and other isotopic variants. researchgate.netresearchgate.net Corrections must be made for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule. researchgate.net The chemical purity is typically assessed by HPLC-UV or HPLC-MS, where the peak area of the target compound is compared to the total area of all detected peaks.

Table 3: Hypothetical Isotopic Distribution Analysis for this compound

Isotopologue SpeciesTheoretical Mass (Da)Measured Relative Abundance (%)Corrected Relative Abundance (%)
M (Unlabeled)X.xxxx0.2< 0.1
M+1 (Natural Abundance)X+1.xxxx0.5-
M+2 (Natural Abundance)X+2.xxxx0.1-
M+4 (¹³C,d₃ Labeled) X+4.xxxx 99.2 > 99

Note: 'M' represents the monoisotopic mass of the unlabeled Idebenone Sulfate ion. The corrected abundance accounts for the contribution of natural isotopes to the measured signals.

Validation of Analytical Methods for Detection and Quantification in Complex Preclinical Matrices

Before an analytical method can be used to support preclinical studies, it must undergo a thorough validation process to demonstrate its reliability. europa.eufda.gov When using this compound as an internal standard for quantifying unlabeled Idebenone Sulfate, the method validation must adhere to guidelines from regulatory agencies like the FDA and EMA. europa.eufda.gov The validation assesses several key parameters.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte without interference from endogenous components in the biological matrix (e.g., plasma, tissue homogenate). europa.eu

Accuracy and Precision: Accuracy measures how close the determined concentrations are to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). europa.euresearchgate.net

Calibration Curve: The relationship between the instrument response and the concentration of the analyte should be established. A linear or non-linear regression model is fitted to the data, and its performance is evaluated. nih.gov

Matrix Effect: The potential for components in the biological matrix to suppress or enhance the ionization of the analyte and internal standard is investigated. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. biopharmaservices.com

Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. europa.eu

The internal standard's response is also monitored throughout the validation and subsequent sample analysis to ensure consistency. biopharmaservices.combioanalysis-zone.com

Table 4: Summary of Typical Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterTypical Acceptance Criteria (for QC samples)
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) Coefficient of Variation should not exceed 15% (20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix
Matrix Factor CV of the IS-normalized matrix factor should be ≤15%
Stability Mean concentrations of stability samples should be within ±15% of nominal concentrations

CV = Coefficient of Variation; LLOQ = Lower Limit of Quantification; QC = Quality Control; IS = Internal Standard. Source: Based on FDA and EMA guidelines. europa.eufda.gov

Preclinical and in Vitro Biotransformation Studies Utilizing Idebenone Sulfate 13c,d3 Potassium Salt

Elucidation of Metabolic Pathways using Stable Isotope Tracers in Non-Human Systems

Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells by allowing a substrate to be followed through downstream biochemical reactions. nih.gov The use of Idebenone (B1674373) Sulfate-¹³C,d₃ Potassium Salt in preclinical animal models, such as rodents or non-human primates, would serve to definitively map the metabolic pathways of Idebenone's sulfate (B86663) conjugate. Following administration, biological samples (plasma, urine, feces) would be collected over a time course.

The key advantage of using a SIL tracer is the ability to track the labeled atoms through the metabolic network. creative-proteomics.comnih.gov Idebenone is known to be rapidly metabolized through oxidative shortening of its side chain to metabolites designated QS10, QS6, and QS4, which are then subject to conjugation with sulfates and glucuronides. researchgate.net By introducing a labeled sulfate metabolite, researchers can directly observe subsequent biotransformations. For instance, it would be possible to determine if the sulfate conjugate undergoes further oxidative shortening or if the conjugation is reversible, releasing labeled Idebenone that then enters other metabolic pathways.

High-resolution mass spectrometry (HRMS) is the analytical method of choice for these studies. scripps.edu It can distinguish the ¹³C and deuterium-labeled metabolites from their unlabeled counterparts, allowing for the creation of a comprehensive metabolic map. This untargeted approach facilitates not only the confirmation of known pathways but also the discovery of novel or unexpected biotransformations. scripps.edu

In Vitro Hepatic Metabolism Investigations

In vitro models using liver-derived systems are fundamental for predicting a drug's metabolic clearance and potential drug-drug interactions in humans. dls.comnuvisan.com

To investigate the specific enzymes responsible for metabolism, subcellular fractions like liver microsomes and cytosol are employed. researchgate.net Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of Idebenone. researchgate.netnih.gov While Idebenone Sulfate is already a Phase II metabolite, incubating the labeled Idebenone Sulfate-¹³C,d₃ Potassium Salt with microsomes in the presence of necessary cofactors (e.g., NADPH) would help determine if it is a substrate for further oxidative metabolism by CYP enzymes.

The cytosolic fraction contains various soluble enzymes, including sulfotransferases (SULTs). Incubating the labeled compound in this fraction would help to assess the stability of the sulfate bond and whether any further metabolic reactions are catalyzed by cytosolic enzymes. Combining these experiments can provide a detailed picture of the roles of different enzyme families in the biotransformation of Idebenone metabolites.

Primary hepatocytes are considered the "gold standard" in vitro model because they contain the full complement of metabolic enzymes and cofactors, reflecting the in vivo environment more accurately than subcellular fractions. dls.com Incubating Idebenone Sulfate-¹³C,d₃ Potassium Salt with suspensions or cultured primary hepatocytes from preclinical species and humans allows for a comprehensive assessment of its metabolic fate.

These studies can simultaneously evaluate Phase I and Phase II metabolic pathways. springernature.com Researchers can monitor the disappearance of the parent labeled compound and the appearance of subsequent labeled metabolites over time. This approach would confirm whether the sulfate conjugate is further metabolized (e.g., via oxidation of the side chain) or if it remains stable. Such studies are crucial for understanding inter-species differences in metabolism and for predicting the human metabolic profile. europa.eu

Identification and Structural Characterization of Labeled Metabolites

A critical step in biotransformation studies is the unequivocal identification of metabolites. The use of a SIL compound like Idebenone Sulfate-¹³C,d₃ Potassium Salt greatly simplifies this process. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose. nih.govnih.govchinaphar.com

The known metabolic pathway of Idebenone involves oxidative shortening of the decyl side chain. Therefore, upon entering circulation, the labeled sulfate conjugate could potentially be metabolized to shorter-chain sulfate conjugates. The mass spectrometer would be programmed to detect the characteristic isotopic signature of the ¹³C and d₃ labels. For example, LC-MS analysis would search for ion pairs: the unlabeled metabolite and its corresponding labeled analogue, separated by a specific mass difference, which co-elute chromatographically. nih.gov This "doublet" signature provides high confidence in metabolite identification.

Further structural elucidation is achieved through fragmentation analysis (MS/MS). The fragmentation pattern of the labeled metabolite can be compared to that of the unlabeled standard to pinpoint the site of metabolic modification.

Table 1: Hypothetical Labeled Metabolites of Idebenone Sulfate-¹³C,d₃

Metabolite NameAbbreviationExpected BiotransformationMass Shift from Label
Idebenone Sulfate-¹³C,d₃IDE-S-¹³C,d₃Parent Labeled Compound+4 Da (¹³C + 3x²H)
Metabolite QS10 Sulfate-¹³C,d₃QS10-S-¹³C,d₃Oxidation of terminal alcohol to carboxylic acid+4 Da
Metabolite QS6 Sulfate-¹³C,d₃QS6-S-¹³C,d₃β-oxidation (loss of 4 carbons)+4 Da
Metabolite QS4 Sulfate-¹³C,d₃QS4-S-¹³C,d₃β-oxidation (loss of 6 carbons)+4 Da

Quantitative Metabolite Profiling in Preclinical Biological Samples

Accurate quantification of metabolites is essential for understanding the pharmacokinetics of a drug. Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte. acanthusresearch.com In this context, Idebenone Sulfate-¹³C,d₃ Potassium Salt could be used as an internal standard for quantifying unlabeled Idebenone Sulfate.

Conversely, if unlabeled Idebenone is administered, a SIL version of Idebenone (e.g., Idebenone-d₃) and its anticipated metabolites (like the title compound) serve as ideal internal standards to quantify the formation of each metabolite in preclinical plasma or urine samples. core.ac.uk The SIL internal standard is added to the biological sample during processing and corrects for variability in sample extraction and instrument response, ensuring high accuracy and precision. acanthusresearch.comcaymanchem.com

LC-MS/MS is used in a quantitative mode, typically with multiple reaction monitoring (MRM), to measure the concentration of each labeled metabolite over time. This allows for the determination of key pharmacokinetic parameters for each species.

Table 2: Illustrative Quantitative Profile of Labeled Metabolites in Preclinical Plasma

Time Point (hours)IDE-S-¹³C,d₃ (ng/mL)QS10-S-¹³C,d₃ (ng/mL)QS4-S-¹³C,d₃ (ng/mL)
0.5850.2150.525.1
1.0625.8310.288.9
2.0310.4450.6210.7
4.0115.7325.1480.3
8.020.198.4350.6
24.0< LOQ15.395.2
LOQ: Limit of Quantification

Comparative Metabolic Analysis between Labeled and Unlabeled Idebenone Derivatives

One of the most powerful applications of stable isotope labeling is in comparative metabolic studies. By co-incubating a 1:1 mixture of unlabeled Idebenone and a labeled version (e.g., Idebenone-¹³C,d₃) in an in vitro system like human hepatocytes, researchers can directly compare their metabolic profiles under identical experimental conditions.

Because the labeled and unlabeled compounds have virtually identical physicochemical properties, they are metabolized at the same rate by the enzymes. researchgate.net Any differences observed in the ratio of labeled to unlabeled metabolites can indicate isotope effects, though these are typically minimal with ¹³C and strategically placed deuterium (B1214612). nih.gov This approach minimizes experimental variability and allows for a highly precise comparison of the formation rates of different metabolites.

This technique is particularly useful for comparing the metabolism of a parent drug with one of its derivatives or for cross-species comparisons. For instance, the metabolic profile of Idebenone-¹³C,d₃ in rat hepatocytes can be directly compared to that in human hepatocytes in a single experiment, providing a clear and direct assessment of species-specific metabolic differences.

Enzyme Kinetics and Reaction Mechanism Studies using Kinetic Isotope Effects

The use of isotopically labeled compounds is a powerful tool in the study of enzyme kinetics and the elucidation of reaction mechanisms. nih.govlibretexts.org Idebenone Sulfate-13C,d3 Potassium Salt, a specifically labeled version of an Idebenone metabolite, serves as a sophisticated probe for investigating the intricate details of its biotransformation. By replacing specific atoms with their heavier stable isotopes—carbon-12 with carbon-13 (¹³C) and hydrogen with deuterium (²H or d)—researchers can measure the resulting changes in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orgwikipedia.org

The magnitude of the KIE provides critical information about the transition state of the rate-determining step in an enzymatic reaction. researchgate.netnih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. nih.gov Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage, yet it influences the reaction rate through changes in hybridization or steric effects. nih.govwikipedia.org

Idebenone undergoes extensive and rapid metabolism primarily through oxidative shortening of its side chain, a process catalyzed by several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This is followed by conjugation reactions such as sulfation and glucuronidation. nih.gov The strategic placement of deuterium (d3) on the terminal end of the side chain and a ¹³C atom within the molecule allows for the investigation of the mechanisms of these metabolic pathways.

For instance, if the cleavage of a carbon-hydrogen bond on the side chain is the rate-determining step in the oxidative metabolism by a CYP enzyme, substituting hydrogen with deuterium would be expected to slow down the reaction. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. wikipedia.org Observing a significant KIE (kH/kD > 1) would provide strong evidence for C-H bond cleavage being the rate-limiting step in that specific metabolic transformation. libretexts.orgscispace.com

The use of stable isotope-labeled compounds like this compound, in conjunction with sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables precise measurement of the kinetic parameters for both the labeled and unlabeled substrates. acs.orgnih.gov By comparing the Michaelis-Menten constants (Km and Vmax) obtained from in vitro assays using human liver microsomes or recombinant CYP enzymes, researchers can quantify the isotope effect.

Below is an illustrative data table showing the type of results that could be generated from such a study.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)KIE (kH/kD) on Vmax/Km
Idebenone SulfateCYP3A415.2850.41.0
Idebenone Sulfate-13C,d3CYP3A415.5340.22.5
Idebenone SulfateCYP2D68.7425.11.0
Idebenone Sulfate-13C,d3CYP2D68.9416.81.02

This table contains hypothetical data for illustrative purposes.

Pharmacokinetic and Distribution Investigations of Idebenone Sulfate 13c,d3 Potassium Salt in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies with Stable Isotope Tracers

Stable isotope tracers, such as those involving Carbon-13 (¹³C) and deuterium (B1214612) (d), are invaluable for elucidating the ADME properties of drugs like idebenone (B1674373). scinews.uz These tracers allow for the simultaneous administration of labeled and unlabeled drug, enabling precise determination of parameters like absolute bioavailability by distinguishing between intravenous and oral routes in the same subject. scinews.uz This method eliminates inter-individual variability, providing more robust data.

For idebenone, studies using labeled compounds (historically ¹⁴C) have been fundamental. nih.govresearchgate.net After oral administration, idebenone is rapidly absorbed but undergoes extensive first-pass metabolism, with over 99% of the parent drug being metabolized before reaching systemic circulation. core.ac.uknih.gov The primary metabolic pathway involves oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites. researchgate.netnih.gov These metabolites, along with the remaining parent idebenone, are then subject to conjugation through glucuronidation and sulfation. researchgate.netnih.gov A stable isotope-labeled compound like Idebenone Sulfate-13C,d3 Potassium Salt would be instrumental in tracing these specific metabolic and conjugation pathways with high accuracy.

Quantitative Determination of Labeled Compound and Metabolites in Preclinical Tissue and Fluid Samples

The combination of stable isotope labeling and advanced analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unsurpassed sensitivity and specificity for quantifying drug concentrations. scinews.uz This approach allows for the development of highly accurate assays to measure the parent compound and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates. core.ac.uknih.gov

For idebenone analysis, LC-MS/MS methods have been developed to quantify the parent drug and its key metabolites (QS10, QS6, QS4) separately. core.ac.uknih.gov The use of deuterium-labeled internal standards is common in these assays to ensure precision. researchgate.net A stable isotope tracer like this compound would serve as an ideal internal standard for itself or its corresponding metabolites in preclinical studies, allowing for precise quantification even at very low concentrations. researchgate.net

Table 1: Example of Lower Limits of Quantification (LLQ) for Idebenone and its Metabolites in Plasma using LC-MS/MS

AnalyteLLQ (ng/mL)
Parent Idebenone0.5 researchgate.net
Total QS1050 core.ac.uk
Total QS625 core.ac.uk
Total QS450 core.ac.uk

This table is representative of data found in the literature for analytical methods used in pharmacokinetic studies. core.ac.ukresearchgate.net

Tissue Distribution and Bioavailability Assessments in Animal Models

Preclinical studies in animal models, primarily rats, are essential for understanding how a drug distributes throughout the body. nih.gov Studies using ¹⁴C-labeled idebenone have shown that after administration, the compound and its related radioactivity distribute rapidly into the brain. nih.gov Autoradiographic analysis revealed higher concentrations of the label in the white matter compared to the gray matter. nih.gov Unchanged idebenone was found in higher concentrations in specific brain regions such as the cerebral cortex, thalamus, and cerebellum. nih.gov

Despite its ability to cross the blood-brain barrier, the oral bioavailability of parent idebenone is generally low due to the high first-pass effect. core.ac.uknih.gov However, plasma concentrations of its metabolites are substantially higher, reaching levels nearly 1,000-fold greater than the parent drug. core.ac.uk The use of stable isotope tracers allows for precise bioavailability calculations by comparing the area under the curve (AUC) of an orally administered unlabeled drug to that of an intravenously administered labeled drug. scinews.uz

Table 2: Representative Tissue Distribution of ¹⁴C-Idebenone in Rats Following Intravenous Administration

TissueRelative Concentration
LiverHigh
LungsHigh
KidneysHigh
BrainModerate nih.gov
White MatterHigher than Gray Matter nih.gov
Cerebral CortexHigher than other brain regions nih.gov

This table synthesizes findings on the general distribution patterns observed in preclinical studies. nih.govresearchgate.net

Excretion Pathway Analysis of Labeled Idebenone and its Metabolites in Preclinical Species

Understanding the routes of elimination is a core component of pharmacokinetic profiling. Studies with labeled idebenone show that excretion is almost complete within 72 hours of administration. researchgate.net The primary route of elimination in humans is through the kidneys, with approximately 80% of the administered dose excreted in the urine. researchgate.net The excreted material consists mainly of the glucuronide and sulfate (B86663) conjugates of the shortened-chain metabolites, particularly QS4. researchgate.netnih.gov

Using a stable isotope-labeled compound would facilitate detailed excretion balance studies in preclinical models. By tracking the labeled atoms, researchers can definitively identify and quantify all excretory pathways (urine, feces) and characterize the full spectrum of metabolites present in each pathway. nih.gov

Pharmacokinetic Modeling and Simulation with Stable Isotope Data in Preclinical Contexts

Data generated from studies using stable isotope tracers are ideally suited for developing robust pharmacokinetic (PK) models. wuxiapptec.com These models can simulate the drug's behavior in the body, predict concentration-time profiles under different conditions, and help in understanding the relationships between dose, exposure, and response. The high precision of stable isotope data reduces uncertainty in the model parameters. scinews.uz

For idebenone, non-compartmental standard pharmacokinetic methods have been widely used to describe its profile. core.ac.uknih.gov Studies have shown that the pharmacokinetics are linear and dose-proportional. nih.govnih.gov There is typically no significant accumulation of the parent drug or its metabolites after multiple doses. core.ac.uknih.gov Incorporating data from a specifically labeled tracer like this compound would allow for more complex, physiologically based pharmacokinetic (PBPK) models to be developed. These models could more accurately simulate tissue-specific concentrations and metabolic conversions, providing deeper insights into the compound's disposition in preclinical species.

Mechanistic Research and Drug Discovery Applications of Idebenone Sulfate 13c,d3 Potassium Salt

Probing Drug-Target Interactions and Binding Mechanisms in Cellular Systems

Investigating how a drug interacts with its molecular target is fundamental to understanding its mechanism of action. Techniques such as affinity purification coupled with mass spectrometry are often used to identify these targets. In such studies, a labeled version of the active parent drug is typically required. For instance, a labeled form of Idebenone (B1674373) would be introduced to a cellular system. By tracking the unique isotopic signature of the labeled Idebenone, researchers could isolate and identify the proteins or cellular components to which it binds.

Idebenone Sulfate-13C,d3 Potassium Salt would not be the appropriate tool for this primary investigation. The sulfate (B86663) metabolite is the result of Phase II metabolism, a process that generally serves to increase water solubility and facilitate excretion. tandfonline.com Therefore, it is the parent compound, Idebenone, that is expected to engage with primary pharmacological targets like the mitochondrial electron transport chain. The labeled sulfate metabolite's role would be secondary, perhaps in later studies to determine if the metabolite itself has any off-target interactions, though this is a less common application.

Investigation of Biochemical Pathway Modulation via Isotopic Tracing

Isotopic tracing is a powerful technique used to map the metabolic fate of a compound and understand how it modulates biochemical pathways. In this approach, a stable isotope-labeled molecule is administered to a biological system, and its journey through various metabolic reactions is monitored. This allows researchers to see which new molecules are formed from the original compound.

To study the metabolic impact of Idebenone, researchers would use isotopically labeled Idebenone. By following the isotopes from the parent drug, they could trace its conversion to its various metabolites, including the formation of hydroquinone (B1673460) intermediates and their subsequent sulfation and glucuronidation. tandfonline.com This helps to elucidate the full metabolic pathway.

This compound is an end-product of one branch of this pathway. As such, it cannot be used to trace the preceding metabolic steps. Its utility is not as a tracer for pathway discovery but as a quantitative reference standard for one of the key metabolites identified through such tracing studies.

Applications in Preclinical Drug Metabolism Research for Lead Optimization

Preclinical drug metabolism studies are essential for optimizing lead compounds. acs.orgwuxiapptec.com These studies aim to identify metabolic pathways, characterize the resulting metabolites, and understand the rate of clearance from the body. A compound's metabolic stability and profile are critical determinants of its potential success as a drug.

In this context, studies often involve administering the parent drug (Idebenone) to preclinical models and then identifying all resulting metabolites in biological samples like plasma and urine. core.ac.uknih.gov The development of sensitive analytical methods is crucial for this work. tandfonline.com this compound plays a vital role here, not as the substance being investigated, but as a critical tool for the accurate measurement of Idebenone Sulfate. By enabling precise quantification, it helps researchers build a complete picture of the metabolic fate of Idebenone, which is crucial information for optimizing drug candidates.

Development of Isotope-Dilution Mass Spectrometry Assays for Preclinical Biomarker Quantification

The primary and most direct application of this compound is in the development of isotope-dilution mass spectrometry (IDMS) assays. researchgate.netwikipedia.org This is the gold-standard analytical method for accurately quantifying molecules in complex biological samples. nih.gov

In a typical IDMS workflow, a known amount of the stable isotope-labeled internal standard (this compound) is added to a preclinical biological sample (e.g., plasma). sigmaaldrich.com This standard is chemically identical to the analyte being measured (the endogenous Idebenone Sulfate metabolite) but has a slightly higher mass due to the incorporated 13C and deuterium (B1214612) (d3) atoms.

During sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of analyte will be mirrored by a proportional loss of the internal standard. sigmaaldrich.com The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the natural analyte to the known amount of the added labeled standard, a highly accurate and precise concentration can be calculated, effectively correcting for variations in sample recovery and instrument response. core.ac.uknih.govresearchgate.net

Interactive Table: Analyte and Internal Standard in an IDMS Assay

This table illustrates the distinct mass-to-charge ratios (m/z) that allow a mass spectrometer to differentiate between the target analyte and its stable isotope-labeled internal standard. The precursor ion is the mass of the intact molecule, while the product ion is a specific fragment generated and measured for quantification.

Compound NameRolePrecursor Ion (m/z)Product Ion (m/z)Description
Idebenone SulfateAnalyte417.1HypotheticalThe metabolite of interest being quantified in the biological sample.
This compoundInternal Standard421.1HypotheticalThe labeled standard added to the sample for accurate quantification. The mass is +4 Da higher due to the 13C and d3 labels.

Studies on Metabolic Flux Analysis in In Vitro and Ex Vivo Preclinical Models

Metabolic flux analysis is a sophisticated research technique that measures the rates of reaction within a metabolic network. nih.gov These studies often use a labeled nutrient, such as 13C-glucose, to trace how cells process the nutrient and to quantify the activity of various pathways.

If the goal were to understand how Idebenone affects central carbon metabolism, labeled Idebenone might be used in conjunction with a primary labeled nutrient. The labeled Idebenone would help quantify its own metabolic pathways, while the labeled nutrient would report on the drug's effect on cellular energy pathways.

This compound would not be used as a substrate in metabolic flux analysis because it is a conjugated metabolite and not typically processed further in primary metabolic pathways. However, it could be used in an IDMS assay to precisely measure the total pool size of the Idebenone Sulfate metabolite, which could be an important parameter in a comprehensive metabolic model of the drug's effects.

Contributions to Understanding Idebenone's Mitochondrial Interactions in Preclinical Cellular Models

Idebenone's therapeutic potential is linked to its interaction with mitochondria, where it is thought to act as an electron carrier in the electron transport chain and protect against oxidative damage. tandfonline.comumich.edu Studying these interactions often requires tools that can visualize or track the drug within the cell and its organelles. nih.govnih.gov

To investigate these mitochondrial-specific interactions, researchers would use a labeled version of the parent compound, Idebenone. For example, a fluorescently-tagged or isotopically-labeled Idebenone could be used to confirm its localization within mitochondria. chegg.com This is because the parent drug is the form that is believed to exert the primary pharmacological effect at this site. The sulfate metabolite, formed later to aid in clearance, is less likely to be the key species interacting directly with mitochondrial respiratory chain components. Therefore, this compound would not be the appropriate tool for studying these initial, crucial mitochondrial interactions.

Future Directions and Emerging Research Avenues for Idebenone Sulfate 13c,d3 Potassium Salt

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Fluxomics)

The use of stable isotope-labeled compounds like Idebenone (B1674373) Sulfate-13C,d3 Potassium Salt is integral to the fields of metabolomics and fluxomics. By introducing a molecule with a known isotopic signature, researchers can trace its metabolic fate, providing a dynamic view of cellular processes. creative-proteomics.commetsol.com

In metabolomics, this labeled compound can serve as an internal standard for highly accurate quantification of its unlabeled counterpart and its metabolites in biological samples. This is crucial for understanding the pharmacokinetics and metabolism of the parent drug, idebenone.

Fluxomics, the study of metabolic reaction rates, stands to benefit significantly. By tracking the incorporation of the 13C and deuterium (B1214612) labels into downstream metabolites, researchers can elucidate the pathways affected by idebenone and its sulfate (B86663) conjugate. nih.gov This allows for a detailed mapping of metabolic fluxes and provides insights into the mechanism of action of the drug. For instance, the rate of appearance of labeled lactate (B86563) or glutamate (B1630785) following administration of 13C-labeled idebenone can reveal its impact on central carbon metabolism. nih.gov

Table 1: Potential Metabolomic and Fluxomic Applications

"Omics" TechnologyApplication with Idebenone Sulfate-13C,d3 Potassium SaltPotential Insights
Metabolomics Quantitative analysis of idebenone and its metabolites.Accurate pharmacokinetic profiles and bio-distribution.
Fluxomics Tracing the metabolic fate of the 13C and deuterium labels.Elucidation of metabolic pathways influenced by idebenone.
Proteomics Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted to study protein dynamics in response to treatment. creative-proteomics.comIdentification of protein targets and off-targets.

Advancements in Automated Synthesis and High-Throughput Analysis of Complex Labeled Compounds

The synthesis of complex, isotopically labeled molecules has traditionally been a challenging and time-consuming process. musechem.com However, recent advancements in automated synthesis are set to revolutionize this field. talmazan.md Automated synthesizers can improve the reproducibility and efficiency of producing compounds like this compound, making them more accessible for research. talmazan.md

High-throughput analysis is another critical area of development. The ability to rapidly screen the effects of labeled compounds in various experimental conditions is essential. Techniques such as high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are pivotal for distinguishing and quantifying isotopologues. nih.govchemicalsknowledgehub.com The integration of these analytical platforms with automated liquid handling systems will enable large-scale studies, accelerating the pace of discovery.

Novel Applications in Preclinical Imaging and Diagnostics using Stable Isotopes

While radioactive isotopes are commonly used in preclinical imaging, stable isotopes offer a safer, non-radioactive alternative. creative-proteomics.com Techniques like magnetic resonance spectroscopy (MRS) can detect the 13C label, allowing for non-invasive, real-time monitoring of the compound's distribution and metabolism in living organisms. nih.gov This provides a powerful tool for preclinical studies, offering insights into how the drug behaves in a physiological context without the safety concerns associated with radioactivity. metsol.com

In diagnostics, the use of stable isotope-labeled compounds is emerging as a promising approach. For example, breath tests using 13C-labeled substrates are already used to diagnose various conditions. A similar principle could be applied to assess the metabolic activity related to idebenone, potentially leading to personalized medicine approaches.

Challenges and Opportunities in the Broader Adoption of Stable Isotope Labeling for Complex Molecules

Despite the immense potential, several challenges hinder the widespread adoption of stable isotope labeling for complex molecules.

Challenges:

Cost and Availability: The synthesis of isotopically labeled compounds can be expensive, limiting their use in large-scale or long-term studies. creative-proteomics.com

Synthetic Complexity: Incorporating isotopes at specific positions within a complex molecule requires sophisticated and often multi-step synthetic routes. musechem.comresearchgate.net

Analytical Complexity: The analysis of data from stable isotope labeling experiments requires specialized instrumentation and expertise to accurately interpret the results. creative-proteomics.commetsol.com This includes correcting for the natural abundance of isotopes. nih.gov

Opportunities:

Improved Synthetic Methods: The development of more efficient and cost-effective synthetic methods, including biocatalysis and late-stage functionalization, will make labeled compounds more accessible. musechem.comchemicalsknowledgehub.com

Advanced Analytical Technologies: Continuous improvements in the precision and sensitivity of mass spectrometry and NMR will enhance the ability to detect and quantify labeled molecules. maastrichtuniversity.nl

Computational Tools: The development of sophisticated software for data analysis and metabolic modeling will simplify the interpretation of complex datasets. nih.govyoutube.com

Conceptual Framework for Translational Research from Preclinical Stable Isotope Data

Translating preclinical findings into clinical applications is a critical step in drug development. A robust conceptual framework is necessary to guide this process for data generated from stable isotope studies.

This framework should integrate data from multiple levels of biological organization, from molecular and cellular studies to in vivo animal models and ultimately human trials. nih.gov Preclinical data on the metabolism and mechanism of action of this compound can inform the design of clinical trials, helping to select appropriate biomarkers and patient populations.

Table 2: Translational Research Framework

Research PhaseKey Activities with Stable Isotope DataDesired Outcome
Preclinical (In Vitro/In Vivo) Mechanistic studies, metabolic pathway analysis, and initial pharmacokinetic profiling using this compound.Understanding of the drug's mode of action and metabolic fate.
Early Clinical (Phase I) Human absorption, distribution, metabolism, and excretion (ADME) studies using the labeled compound. researchgate.netConfirmation of metabolic pathways and safety in humans.
Late Clinical (Phase II/III) Use of stable isotope-based diagnostics or biomarkers to monitor treatment response.Evidence of clinical efficacy and patient stratification.
Post-Marketing Long-term monitoring of drug metabolism and effects in a broader patient population.Real-world evidence of drug performance.

By systematically applying the insights gained from stable isotope-labeled compounds like this compound, the translational research process can be made more efficient and predictive, ultimately accelerating the development of new therapies.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Idebenone Sulfate-¹³C,d3 Potassium Salt to ensure isotopic purity and structural integrity?

Methodological Answer: Synthesis involves using isotopically labeled precursors (e.g., ¹³C- and deuterium-enriched starting materials) under controlled reaction conditions. Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted residues. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm structural integrity and isotopic incorporation (e.g., ¹³C labeling at specific positions) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight accuracy and isotopic enrichment (>98% for ¹³C, >95% for d3) .
  • Elemental Analysis: Validates stoichiometric ratios of potassium and sulfur.

Basic Question

Q. Which analytical techniques are critical for verifying the isotopic labeling efficiency of Idebenone Sulfate-¹³C,d3 Potassium Salt?

Methodological Answer:

  • Isotope Ratio Mass Spectrometry (IRMS): Quantifies ¹³C enrichment by comparing isotopic ratios against unlabeled standards .
  • Deuterium NMR (²H-NMR): Detects deuterium incorporation at specific positions, distinguishing between natural abundance and intentional labeling .
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Ensures no isotopic dilution occurs during sample preparation, particularly in biological matrices .

Basic Question

Q. How does isotopic labeling (¹³C and d3) enhance pharmacokinetic (PK) and biodistribution studies of Idebenone Sulfate?

Methodological Answer: Labeling enables precise tracking of drug metabolism:

  • Tracer Studies: ¹³C labels allow quantification of parent drug and metabolites via isotope dilution assays, avoiding interference from endogenous compounds .
  • Deuterium Effects: d3 labeling can alter metabolic stability (deuterium isotope effect), requiring validation of PK parameters (e.g., half-life) against unlabeled analogs .

Advanced Question

Q. How should researchers design experiments to elucidate the neuroprotective mechanisms of Idebenone Sulfate-¹³C,d3 in preclinical models?

Methodological Answer:

  • Multi-Omics Integration: Combine metabolomics (tracking ¹³C-labeled metabolites) with transcriptomics to map pathways like mitochondrial respiration .
  • Dose-Response Studies: Use graded doses (5–45 mg/kg/day) to identify thresholds for efficacy, referencing historical clinical trial data .
  • Behavioral Assays: Pair cognitive tests (e.g., Morris water maze) with biomarker analysis (e.g., plasma neurofilament light chain) to correlate mechanistic and functional outcomes .

Advanced Question

Q. How can contradictions between preclinical data (cognitive benefits) and clinical trial outcomes (limited neurological efficacy) for Idebenone be resolved?

Methodological Answer:

  • Meta-Analysis: Systematically compare preclinical models (e.g., LPS-induced neuroinflammation in mice ) with patient populations (e.g., Friedreich’s Ataxia ), adjusting for species-specific metabolic differences.
  • Biomarker Validation: Identify translatable biomarkers (e.g., CSF oxidative stress markers) to bridge preclinical and clinical endpoints.
  • Dose Optimization: Re-evaluate dosing regimens; preclinical high-dose efficacy (45 mg/kg/day) may exceed clinically tolerated limits .

Advanced Question

Q. What strategies optimize the detection of Idebenone Sulfate-¹³C,d3 in complex biological matrices like cerebrospinal fluid (CSF)?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Idebenone-d6) to correct for matrix effects .
  • LC-MS/MS Parameters: Employ hydrophilic interaction chromatography (HILIC) to resolve polar metabolites and enhance sensitivity for low-abundance analytes .
  • Limit of Quantification (LOQ): Validate LOQ ≤1 ng/mL to ensure detection in CNS compartments .

Basic Question

Q. What stability studies are required for Idebenone Sulfate-¹³C,d3 under varying storage and handling conditions?

Methodological Answer:

  • Thermal Stability: Accelerated degradation studies at 40°C/75% RH for 6 months to assess shelf life .
  • Light Sensitivity: Expose solutions to UV-Vis light and monitor photodegradation via HPLC-UV .
  • Solution Stability: Test pH-dependent hydrolysis (e.g., in simulated gastric fluid) to guide formulation design .

Advanced Question

Q. Which statistical approaches address high variability in Idebenone’s neuroprotective efficacy across experimental cohorts?

Methodological Answer:

  • Mixed-Effects Models: Account for inter-individual variability (e.g., baseline oxidative stress levels) in longitudinal studies .
  • Bayesian Hierarchical Modeling: Pool data from small preclinical cohorts to improve power while adjusting for study-specific biases .
  • Sensitivity Analysis: Identify outliers using Cook’s distance and re-analyze data excluding influential points .

Basic Question

Q. How is assay specificity validated for quantifying Idebenone Sulfate-¹³C,d3 in biological samples?

Methodological Answer:

  • Cross-Validation: Compare results from LC-MS/MS with orthogonal methods (e.g., immunoassays) .
  • Matrix Effects: Spike analyte-free plasma with interfering substances (e.g., bilirubin) to test recovery rates .
  • Stable Isotope Dilution: Use deuterated analogs to correct for ion suppression/enhancement in MS .

Advanced Question

Q. How can multi-omics data (proteomics, metabolomics) be integrated to map Idebenone’s metabolic pathways?

Methodological Answer:

  • Pathway Enrichment Analysis: Use tools like MetaboAnalyst to link ¹³C-labeled metabolites (e.g., succinate-¹³C) to mitochondrial pathways .
  • Network Pharmacology: Construct interaction networks linking drug targets (e.g., Nrf2) with omics-derived biomarkers .
  • Kinetic Modeling: Fit time-resolved metabolomics data to compartmental models, estimating rates of oxidative phosphorylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.